molecular formula C20H18N2OS B5761556 1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea

1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea

Cat. No.: B5761556
M. Wt: 334.4 g/mol
InChI Key: SXOMRAVTRPQFQS-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with 4-phenoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Research has explored its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

    Industry: The compound is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea exerts its effects is primarily through its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby blocking its activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-Phenyl-3-(4-phenoxyphenyl)thiourea
  • 1-(3-Methylphenyl)-3-phenylthiourea
  • 1-(3-Methylphenyl)-3-(4-methoxyphenyl)thiourea

Comparison: 1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea stands out due to its unique combination of the 3-methylphenyl and 4-phenoxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a compound of interest for various applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, which can be advantageous in specific contexts.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-15-6-5-7-17(14-15)22-20(24)21-16-10-12-19(13-11-16)23-18-8-3-2-4-9-18/h2-14H,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOMRAVTRPQFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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